molecular formula C11H10ClNO2 B1315683 Ethyl 2-(3-chlorophenyl)-2-cyanoacetate CAS No. 92847-34-2

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Cat. No. B1315683
CAS RN: 92847-34-2
M. Wt: 223.65 g/mol
InChI Key: YRJLGZCWCQCFIC-UHFFFAOYSA-N
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Patent
US07625905B2

Procedure details

step 1—A solution 3-chlorobenzyl cyanide (10 g, 66 mmol) dissolved in diethyl carbonate (80 mL) was added over 15 min to a suspension of NaH (8.7 g, 0.218 mol, 60% dispersion in oil) in THF (70 mL) cooled to 0° C. The resulting mixture was stirred at RT for 12 h, heated at reflux for 14 h then cooled to RT and quenched with H2O. The reaction mixture was partitioned between Et2O and H2O and the aqueous layer was adjusted to pH 3 with 2M aqueous HCl and thrice back-extracted with Et2O. The combined organic layers were washed with water, brine, dried (Na2SO4), filtered and evaporated to afford 10.1 g (68% yield) of (3-chloro-phenyl)-cyano-acetic acid ethyl ester which was used in the next step without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
8.7 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[CH2:5][C:6]#[N:7].[H-].[Na+].[C:13](=O)([O:17]CC)[O:14][CH2:15][CH3:16]>C1COCC1>[CH2:15]([O:14][C:13](=[O:17])[CH:5]([C:4]1[CH:8]=[CH:9][CH:10]=[C:2]([Cl:1])[CH:3]=1)[C:6]#[N:7])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(CC#N)C=CC1
Name
Quantity
80 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 14 h
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched with H2O
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between Et2O and H2O
EXTRACTION
Type
EXTRACTION
Details
back-extracted with Et2O
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(C(C#N)C1=CC(=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.